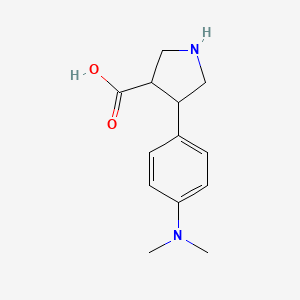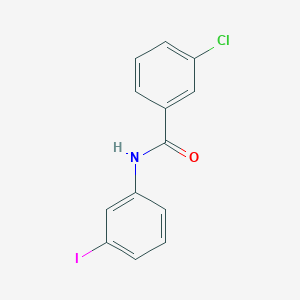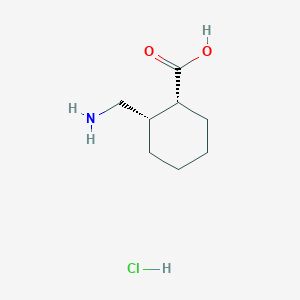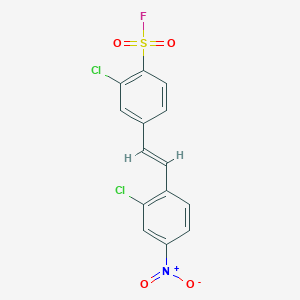
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C14H8Cl2FNO4S. This compound is characterized by the presence of chloro, nitro, styryl, and sulfonyl fluoride functional groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method includes the nitration of 2-chlorostyrene followed by sulfonylation and fluorination. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various amines, substituted benzene derivatives, and sulfonyl fluoride compounds .
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The compound’s sulfonyl fluoride group can react with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. This interaction is crucial in its potential use as a biochemical probe and pharmacological agent .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-nitrobenzonitrile
- 2-Chloro-4-nitrobenzoyl chloride
- 4-Chloro-2-nitroaniline
Uniqueness
2-Chloro-4-(2-chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. Its sulfonyl fluoride group, in particular, provides a distinct reactivity profile compared to other similar compounds .
Propiedades
Número CAS |
31368-18-0 |
|---|---|
Fórmula molecular |
C14H8Cl2FNO4S |
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
2-chloro-4-[(E)-2-(2-chloro-4-nitrophenyl)ethenyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H8Cl2FNO4S/c15-12-8-11(18(19)20)5-4-10(12)3-1-9-2-6-14(13(16)7-9)23(17,21)22/h1-8H/b3-1+ |
Clave InChI |
WTISAWHUCVRRRK-HNQUOIGGSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)S(=O)(=O)F |
SMILES canónico |
C1=CC(=C(C=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B13347212.png)
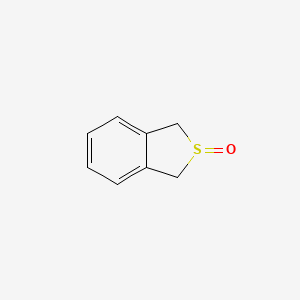
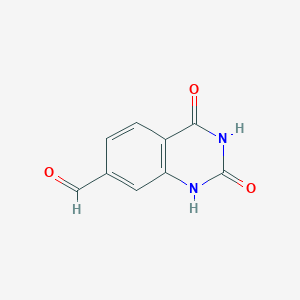
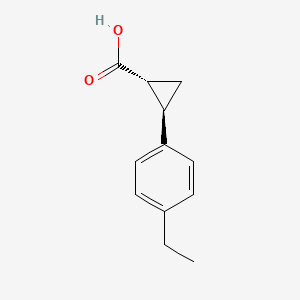
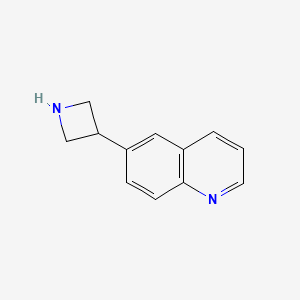
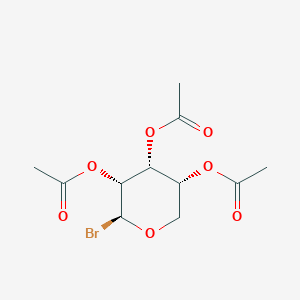

![(8-Fluoro-3-methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13347242.png)
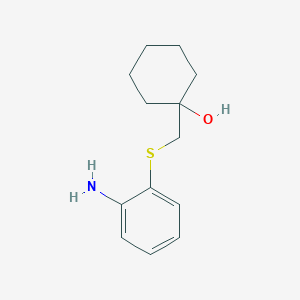

![Methyl 2-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13347253.png)
